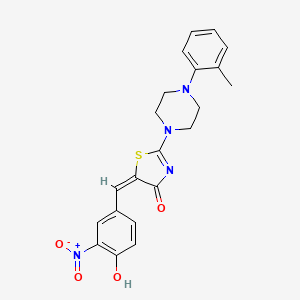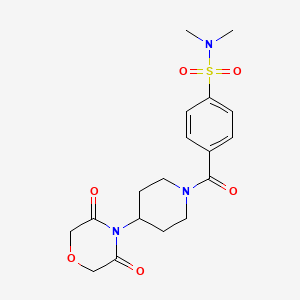![molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8](/img/structure/B2831731.png)
(Bicyclo[3.1.0]hexane-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[3.1.0]hexane-1-yl)acetic acid is a compound with a unique bicyclic structure. It is known for its conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound has a molecular weight of 140.18 g/mol and is often used in medicinal chemistry due to its stability and bioactivity .
Mecanismo De Acción
Target of Action
It’s known that bicyclo[310]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used as key building blocks in organic synthesis .
Mode of Action
The specific mode of action of (Bicyclo[31The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Result of Action
The molecular and cellular effects of (Bicyclo[31A related study showed that a compound with a similar structure increased the percentage of early apoptotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (Bicyclo[3.1.0]hexane-1-yl)acetic acid, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves using an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[3.1.0]hexane-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocyclopropenes, cyclopropylanilines, and photoredox catalysts . The reactions often require blue LED irradiation and can be performed under mild conditions to achieve high yields .
Major Products
The major products formed from these reactions are typically bicyclic scaffolds with three contiguous stereocenters . These products are valuable in medicinal chemistry for their bioactivity and stability .
Aplicaciones Científicas De Investigación
(Bicyclo[3.1.0]hexane-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its use in developing drugs with fewer off-target effects and improved efficacy.
Industry: Utilized in the synthesis of bioactive compounds and intermediates for pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler analog that prefers the chair conformation, which is thermodynamically more stable.
cis-Bicyclo[3.1.0]hexane: A rigidified cyclohexane analog that adopts a puckered shape similar to (Bicyclo[3.1.0]hexane-1-yl)acetic acid.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control, structurally related to 17-α-spirolactone.
Uniqueness
This compound is unique due to its high ring strain and conformationally constrained structure, which provides better selectivity and binding affinity compared to its analogs . Its ability to act as a bioisostere of cyclohexane makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFSYKSVEITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

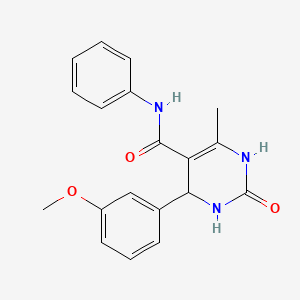

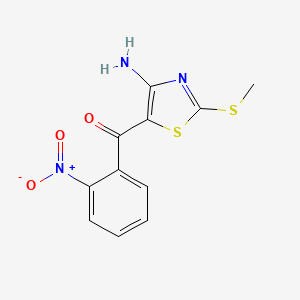
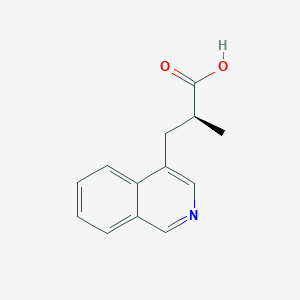
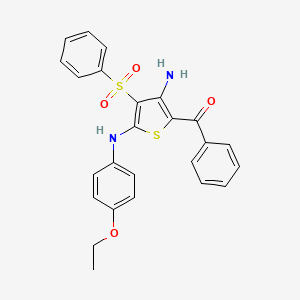
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)
![(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2831659.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2831661.png)
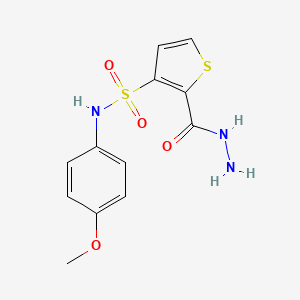
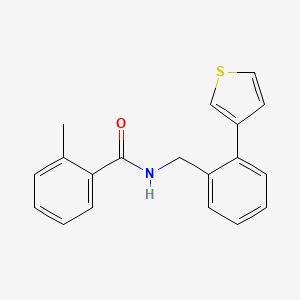
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
